molecular formula C16H21ClN2O2 B6491532 3-chloro-2,2-dimethyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide CAS No. 905675-97-0

3-chloro-2,2-dimethyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide

Cat. No.: B6491532
CAS No.: 905675-97-0
M. Wt: 308.80 g/mol
InChI Key: ODVIIDDUEHXJPF-UHFFFAOYSA-N
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Description

3-Chloro-2,2-dimethyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide (hereafter referred to as the "target compound") is a chloro-substituted propanamide derivative featuring a 5-oxopyrrolidin-3-yl moiety and a 4-methylphenyl group. Its molecular formula is C₁₇H₂₁ClN₂O₂ (molecular weight ≈ 332.82 g/mol).

Properties

IUPAC Name

3-chloro-2,2-dimethyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c1-11-4-6-13(7-5-11)19-9-12(8-14(19)20)18-15(21)16(2,3)10-17/h4-7,12H,8-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVIIDDUEHXJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C(C)(C)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2,2-dimethyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the chloro and dimethyl groups. The final step involves the formation of the propanamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2,2-dimethyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted amides.

Scientific Research Applications

3-chloro-2,2-dimethyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-2,2-dimethyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s key structural elements include:

  • 5-Oxopyrrolidin-3-yl group : A lactam ring that may confer rigidity and hydrogen-bonding capacity.
  • 4-Methylphenyl substituent : A hydrophobic aromatic group influencing lipophilicity and target affinity.

Comparisons with analogous compounds are outlined below:

3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide ()
  • Molecular Formula: C₁₄H₁₆ClF₃NO
  • Molecular Weight : 306.74 g/mol
  • Key Features: 4-Trifluoromethylphenyl group: Introduces strong electron-withdrawing effects, enhancing metabolic stability compared to the target compound’s 4-methylphenyl group. Biological Activity: Acts as an allosteric inhibitor of Staphylococcus aureus D-alanyl-D-alanine ligase (StaDdl) with Ki = 4 μM, demonstrating non-competitive inhibition .
N-(3-(4-Chlorophenyl)-1-cyclohexyl-5-methylene-2-oxopyrrolidin-3-yl)-N-propylacetamide ()
  • Molecular Formula : C₂₂H₂₉ClN₂O₂
  • Molecular Weight : 388.92 g/mol
  • Key Features: Cyclohexyl and methylene groups: Increase hydrophobicity and conformational flexibility. Synthesis: Achieved in 78% yield via sodium hydride-mediated alkylation, suggesting efficient methodology for pyrrolidinone derivatives .
  • Contrast : The absence of a 4-methylphenyl group and presence of a cyclohexyl substituent may alter pharmacokinetic properties (e.g., solubility, membrane penetration).
3-Chloro-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide ()
  • Molecular Formula : C₂₉H₃₆ClN₇O₂
  • Molecular Weight : 574.11 g/mol
  • Structural Complexity: Demonstrates how additional substituents (e.g., methoxy, indole) can broaden biological targeting but complicate synthesis .

Physicochemical and Pharmacological Comparison

Parameter Target Compound Compound Compound
Molecular Weight 332.82 g/mol 306.74 g/mol 388.92 g/mol
Key Functional Groups 5-Oxopyrrolidin-3-yl, 4-methylphenyl Trifluoromethylphenyl Cyclohexyl, methylene
Biological Activity Unknown StaDdl inhibitor (Ki=4 μM) Not reported
Synthetic Yield Not reported Not reported 78%

Mechanistic Insights

  • Enzyme Inhibition: The compound’s allosteric inhibition mechanism contrasts with competitive inhibitors like D-cycloserine, highlighting the role of chloro-propanamide derivatives in novel antibiotic strategies .
  • Structure-Activity Relationships (SAR) :
    • Chlorine Position : Meta/para chloro substituents (as in the target compound and ) may optimize steric and electronic interactions with enzyme active sites.
    • Aromatic Substitutents : Electron-withdrawing groups (e.g., CF₃ in ) enhance binding affinity but may reduce metabolic stability compared to methyl groups.

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